6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride, Mixture of diastereomers
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves the cyclization of a precursor compound containing a phenyl and an azabicyclo[3.2.0]heptane moiety. The cyclization reaction is carried out under acidic conditions to form a mixture of diastereomers, which are then separated and purified to obtain the final product.", "Starting Materials": [ "Phenylacetic acid", "2-pyrrolidone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Conversion of phenylacetic acid to phenylacetic acid methyl ester by reaction with methanol and sulfuric acid", "Step 2: Conversion of phenylacetic acid methyl ester to N-phenyl-2-pyrrolidone by reaction with 2-pyrrolidone and sodium hydride", "Step 3: Reduction of N-phenyl-2-pyrrolidone to N-phenyl-2-pyrrolidinone by reaction with lithium aluminum hydride", "Step 4: Cyclization of N-phenyl-2-pyrrolidinone to 6-phenyl-3-azabicyclo[3.2.0]heptan-2-one by reaction with hydrochloric acid and sodium chloride", "Step 5: Separation and purification of diastereomers by column chromatography", "Step 6: Hydrochloride salt formation by reaction with hydrochloric acid in ethanol" ] } | |
2137987-26-7 | |
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H |
InChI Key |
GCFJVEPROAMAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
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